molecular formula C8H15Cl2N3 B13610897 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-aminedihydrochloride

2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-aminedihydrochloride

Cat. No.: B13610897
M. Wt: 224.13 g/mol
InChI Key: IOVDANUSJWFIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable cyclopropylating agent, such as diazomethane, is used.

    Attachment of the ethanamine moiety: The ethanamine group can be introduced through a nucleophilic substitution reaction, where an appropriate alkylating agent, such as ethyl bromide, is used.

    Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethanamine moiety, where nucleophiles such as halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
  • 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Uniqueness

2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the cyclopropyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

2-(4-cyclopropylpyrazol-1-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c9-3-4-11-6-8(5-10-11)7-1-2-7;;/h5-7H,1-4,9H2;2*1H

InChI Key

IOVDANUSJWFIPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN(N=C2)CCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.